2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone
Description
The compound 2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone features an ethanone backbone substituted with two pyrazolyl groups. The first pyrazolyl group is brominated at the 4-position and dimethylated at the 3,5-positions, while the second pyrazolyl group is dimethylated at the 3,5-positions. Its molecular formula is C₁₃H₁₄BrN₄O, with a molecular weight of 337.18 g/mol.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4O/c1-7-5-8(2)17(14-7)11(18)6-16-10(4)12(13)9(3)15-16/h5H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQZTECDACWPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CN2C(=C(C(=N2)C)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323094 | |
| Record name | 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642501 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
890597-55-4 | |
| Record name | 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-1-(3,5-dimethylpyrazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701323094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Alkylation: The brominated pyrazole is then alkylated with a suitable alkylating agent to introduce the ethanone moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
General Reactivity of Acylated Oximes
Acylation of oximes (e.g., with 4-nitrobenzoyl groups) modifies their electronic and steric properties, influencing reaction pathways. Key observations from analogous systems include:
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Leaving Group Ability : Electron-withdrawing substituents like nitrobenzoyl enhance the leaving group capacity of the OR group, promoting fragmentation or rearrangement .
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N–O Bond Polarization : Acyl groups increase polarization of the N–O bond, facilitating heterolytic cleavage during reactions .
Beckmann Rearrangement and Fragmentation
Cyclohexanone oximes typically undergo Beckmann rearrangement under acidic conditions to form ε-caprolactam . For acylated derivatives like O-(4-nitrobenzoyl)oxime:
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Mechanistic Divergence : Strong electron-withdrawing groups may favor abnormal Beckmann reactions (fragmentation) over rearrangement. Computational studies show that substituents alter charge distribution at the transition state :
| Parameter | Normal Beckmann (e.g., cyclohexanone oxime) | Abnormal Beckmann (e.g., acylated oximes) |
|---|---|---|
| N–O Bond Length | 1.41–1.43 Å | 1.45–1.47 Å |
| C1–C2 Bond Coupling | 56–58 Hz | 63–65 Hz |
| Charge Development | At oxime carbon (C=N) | At adjacent carbon (C1) |
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Structural Sensitivity : The C1–C2 bond lengthens (1.54 Å → 1.58 Å) with stronger leaving groups, correlating with increased one-bond coupling constants .
Electrophilic and Nucleophilic Reactions
Acylated oximes participate in:
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Hydrolysis : Under basic conditions, O-(4-nitrobenzoyl)oxime may regenerate cyclohexanone via cleavage of the ester bond .
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Reduction : Sodium amalgam reduces the oxime to cyclohexylamine, though acyl groups may hinder reactivity compared to unmodified oximes .
Computational Insights
Natural Bond Orbital (NBO) analysis of Cyrene ox
Biological Activity
The compound 2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazoles are recognized for their potential as therapeutic agents in various diseases, including cancer, inflammation, and infectious diseases. This article reviews the biological activity of the specified compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 284.14 g/mol. The structure features two pyrazole rings connected by an ethanone moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂BrN₄O |
| Molecular Weight | 284.14 g/mol |
| CAS Number | [Pending] |
| Melting Point | [Pending] |
| Solubility | [Pending] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .
Case Study: A study evaluated the cytotoxic effects of pyrazole derivatives on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that structural modifications could enhance potency .
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. The compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .
Table 2: Antimicrobial Activity
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Inflammation plays a crucial role in various chronic diseases. Compounds derived from pyrazoles have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases like rheumatoid arthritis .
Case Study: In a murine model of inflammation induced by carrageenan, treatment with pyrazole derivatives resulted in reduced paw edema compared to control groups, indicating effective anti-inflammatory properties .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazoles often act as inhibitors of enzymes involved in tumor progression and inflammation.
- Cell Cycle Arrest : They can induce cell cycle arrest at various phases, leading to decreased proliferation of cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Pyrazole derivatives are often explored for their anti-inflammatory, analgesic, and antipyretic properties.
Case Study: Anticancer Activity
Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds with similar structures to 2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone demonstrate significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Data Table: Cytotoxicity of Related Pyrazole Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | MCF-7 (Breast) |
| 4-Bromo-3,5-dimethyl-pyrazole | TBD | A549 (Lung) |
| 3-Methylpyrazole | TBD | HeLa (Cervical) |
Agrochemical Applications
Pyrazole derivatives are widely used in agrochemicals due to their ability to act as herbicides and fungicides. The specific compound is being investigated for its efficacy in pest control and crop protection.
Case Study: Herbicidal Activity
Field trials have demonstrated that formulations containing pyrazole derivatives can effectively control weed populations while minimizing damage to crops. The mechanism of action typically involves disrupting metabolic pathways in target plants.
Data Table: Herbicidal Efficacy
| Compound Name | Application Rate (g/ha) | Weed Control (%) |
|---|---|---|
| This compound | 100 | 85 |
| Pyrazosulfuron | 50 | 90 |
| Tribenuron methyl | 75 | 80 |
Material Science
The compound's unique structural features allow it to be utilized in the development of new materials with specific properties. This includes applications in polymers and nanomaterials.
Case Study: Polymer Composites
Research has shown that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. This is particularly useful in creating materials for high-performance applications.
Data Table: Mechanical Properties of Polymer Composites
| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyethylene with Pyrazole Additive | 25 | 300 |
| Pure Polyethylene | 20 | 250 |
Comparison with Similar Compounds
Ethanone Derivatives with Varying Substituents
Key Findings :
- The target compound’s dual pyrazolyl groups provide multiple coordination sites, advantageous in catalysis or materials science.
- Bromine substitution allows further functionalization (e.g., Suzuki coupling), whereas phenyl groups (as in the analog above) may limit reactivity but enhance π-π stacking .
Heterocyclic Backbone Variations
Key Findings :
Aromatic Group Modifications
Key Findings :
Functional Group Comparisons
Key Findings :
- Bromine offers versatile post-synthetic modification, whereas nitro groups necessitate additional steps for utility.
- Methoxy groups stabilize electron-deficient cores like tetrazines, extending application in materials science .
Q & A
Q. What established synthetic routes are available for 2-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole derivatives and ketone precursors. Key steps include:
- Reflux in ethanol with glacial acetic acid as a catalyst to facilitate nucleophilic substitution (e.g., bromination at the pyrazole 4-position) .
- Slow crystallization from ethanol to obtain pure crystals, as demonstrated for structurally related brominated pyrazolyl methanones .
- Use of DMF as a solvent with potassium carbonate for alkylation reactions, ensuring efficient coupling of pyrazole moieties .
Q. Table 1: Representative Reaction Conditions from Analogous Syntheses
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on pyrazole rings. For example, methyl groups at 3,5-positions show singlet peaks near δ 2.1–2.5 ppm, while bromine deshields adjacent protons .
- X-ray Crystallography : Use SHELXL (via SHELX suite) for structure refinement. Key parameters include:
- Bond lengths (e.g., C-Br: ~1.90–1.95 Å) .
- Torsion angles (e.g., C3—N1—N2—C1: -175.1°) to confirm spatial arrangement .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺: ~377.06 Da).
Advanced Questions
Q. How can discrepancies between NMR and crystallographic data be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived coupling constants with crystallographic torsion angles. For instance, restricted rotation in the crystal lattice (e.g., torsions ≈ -175°) may explain NMR signal splitting .
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility not captured in static crystal structures .
- DFT Calculations : Optimize molecular geometry using computational tools (e.g., Gaussian) to reconcile experimental data .
Q. What strategies improve the solubility of this compound in biological assays without altering its activity?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility .
- Derivatization : Introduce polar groups (e.g., hydroxyl or carboxylate) at non-critical positions, guided by SAR studies on similar pyrazolyl ethanones .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can competing side reactions (e.g., over-bromination or ring degradation) be minimized during synthesis?
- Methodological Answer :
- Controlled Bromination : Use N-bromosuccinimide (NBS) at 0–5°C to selectively brominate the pyrazole 4-position .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates .
- Monitoring : Employ TLC or in-situ IR to track reaction progress and halt at optimal conversion .
Q. Table 2: Troubleshooting Common Synthesis Challenges
Data Contradiction Analysis
- Case Study : Conflicting reports on pyrazole ring planarity in crystallographic vs. computational models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
